molecular formula C10H14INO2 B3932623 5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide

Cat. No.: B3932623
M. Wt: 307.13 g/mol
InChI Key: GIBVOIAHINFBJE-UHFFFAOYSA-M
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Description

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide is a quaternary ammonium salt derived from pyridine It is characterized by the presence of an ethoxycarbonyl group at the 5-position and two methyl groups at the 1 and 2 positions of the pyridinium ring, with iodide as the counterion

Scientific Research Applications

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.

    Industrial Applications: Used in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide typically involves the quaternization of 5-(ethoxycarbonyl)-1,2-dimethylpyridine with an alkylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:

5-(ethoxycarbonyl)-1,2-dimethylpyridine+methyl iodide5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide\text{5-(ethoxycarbonyl)-1,2-dimethylpyridine} + \text{methyl iodide} \rightarrow \text{this compound} 5-(ethoxycarbonyl)-1,2-dimethylpyridine+methyl iodide→5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.

    Reduction: The pyridinium ring can be reduced to the corresponding piperidine derivative under suitable conditions.

    Oxidation: The compound can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium cyanide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridinium salts.

    Reduction: Formation of 5-(ethoxycarbonyl)-1,2-dimethylpiperidine.

    Oxidation: Formation of pyridinium N-oxides.

Mechanism of Action

The mechanism of action of 5-(ethoxycarbonyl)-1,2-dimethylpyridinium iodide depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, affecting their function. The ethoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-dimethylpyridinium iodide: Lacks the ethoxycarbonyl group, which may affect its reactivity and applications.

    5-(ethoxycarbonyl)pyridinium iodide: Lacks the methyl groups, which can influence its steric and electronic properties.

    1-methyl-2-ethylpyridinium iodide: Different alkyl substitution pattern, leading to variations in chemical behavior.

Properties

IUPAC Name

ethyl 1,6-dimethylpyridin-1-ium-3-carboxylate;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14NO2.HI/c1-4-13-10(12)9-6-5-8(2)11(3)7-9;/h5-7H,4H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBVOIAHINFBJE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C[N+](=C(C=C1)C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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